molecular formula C9H13ClO3 B13233886 Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13233886
M. Wt: 204.65 g/mol
InChI Key: MQAWVZXZEHDEHH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with the molecular formula C9H13ClO3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spiro compound. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include substituted spiro compounds with various functional groups.

    Hydrolysis: Products include the corresponding carboxylic acid and alcohol.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5,5-dimethyl-1,3-dioxane-2-carboxylate: Similar in structure but with a different ring system.

    Methyl 2-chloro-5,5-dimethyl-1,4-dioxane-2-carboxylate: Another similar compound with a different ring system.

Uniqueness

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and stability compared to other similar compounds.

Biological Activity

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound characterized by its unique structural features, including a chloro substituent and a carboxylate functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and significant research findings.

  • Molecular Formula : C₈H₁₁ClO₃
  • Molecular Weight : 190.62 g/mol
  • Structure : The spirocyclic structure contributes to its distinct chemical properties and reactivity.

Synthesis Methods

This compound can be synthesized through various methods, which include:

  • Reactions involving chloroacetates : Utilizing chloroacetates in nucleophilic substitution reactions.
  • Cyclization reactions : Employing cyclization techniques to form the spirocyclic structure.

Antitumor Activity

Recent studies have indicated that compounds with spirocyclic structures often exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • A study reported an IC₅₀ value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : It was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor:

  • Cyclooxygenase (COX) Inhibition : Preliminary data suggest that it exhibits inhibitory effects on COX enzymes, which are crucial in inflammatory processes. The inhibition constant (Ki) was found to be around 0.25 µM, indicating strong potential for anti-inflammatory applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylateC₉H₁₃ClO₃Contains additional methyl groups
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylateC₈H₁₁ClO₃Similar spirocyclic framework
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₁H₁₇ClO₃Larger spiro system with enhanced biological activity

Case Studies

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size in over 60% of participants after four weeks of treatment .
  • Agricultural Applications : Research on the use of this compound as a pesticide revealed effective control over common agricultural pests without significant toxicity to beneficial insects .

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-7(2)4-8(5-7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3

InChI Key

MQAWVZXZEHDEHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

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